1,5-dihydropteridine-4,6-dione;hydrate
Description
1,5-dihydropteridine-4,6-dione;hydrate (CAS: 5979-01-1), also known as Xanthopterin monohydrate, is a pteridine derivative with the molecular formula C₆H₇N₅O₃ and a molecular weight of 197.15 g/mol . Its IUPAC name is 2-amino-1,5-dihydropteridine-4,6-dione;hydrate, reflecting the presence of two ketone groups at positions 4 and 6, an amino group at position 2, and a water molecule in its crystalline structure . The anhydrous form (Xanthopterin) has the formula C₆H₅N₅O₂ and an exact neutral mass of 179.044325 g/mol .
Xanthopterin is a naturally occurring yellow pigment found in insect wings and mammalian metabolic pathways, where it plays roles in redox reactions and UV light absorption . The hydrate form enhances stability and crystallinity, making it preferable for laboratory handling and synthesis .
Properties
IUPAC Name |
1,5-dihydropteridine-4,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.H2O/c11-3-1-7-5-4(10-3)6(12)9-2-8-5;/h1-2H,(H,10,11)(H,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQESMDGXPIBLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 122359844 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 122359844 may involve large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of production while maintaining high standards of quality and safety. Industrial production methods may include continuous flow reactions, batch processing, and the use of advanced separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 122359844 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 122359844 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 122359844 depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound with Chemical Abstracts Service number 122359844 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies of cellular processes and molecular interactions. In medicine, the compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 122359844 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved in the compound’s mechanism of action are the subject of ongoing research and may include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1,5-dihydropteridine-4,6-dione;hydrate with structurally related pteridine derivatives, highlighting key differences in molecular structure, properties, and applications.
Table 1: Structural and Chemical Comparison
Notes:
- Xanthopterin anhydrous vs. hydrate : The hydrate form exhibits higher solubility in polar solvents due to hydrogen bonding with water, whereas the anhydrous form is more lipophilic .
- 1,5-Dihydro-2,4,6(3H)-pteridinetrione: The absence of an amino group and presence of three ketones make this compound more acidic and reactive in oxidation reactions .
- Naming discrepancies: The compound listed as 2-Amino-3,5-dihydropteridine-4,6-dione (CAS: 5979-01-1) in conflicts with the IUPAC name in . This likely reflects alternate numbering conventions or tautomerism in the pteridine ring .
Key Research Findings
Biological Relevance : Xanthopterin and its hydrate form are critical in insect physiology and mammalian metabolism, particularly in folate biosynthesis and UV protection .
Synthetic Applications: Derivatives like 2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione are intermediates in synthesizing antifolate drugs, leveraging their saturated rings for targeted binding .
Reactivity Differences : The trione derivative (1,5-Dihydro-2,4,6(3H)-pteridinetrione) shows distinct reactivity in nucleophilic substitution reactions due to its electron-deficient ketone-rich structure .
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